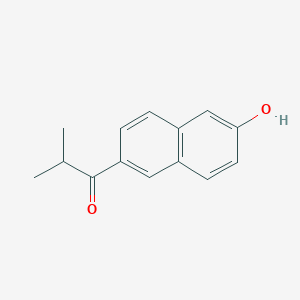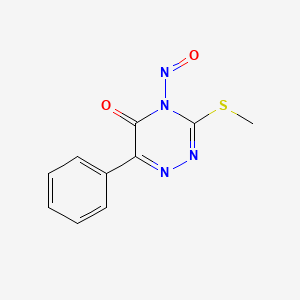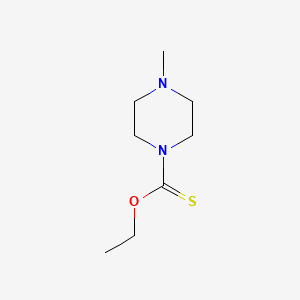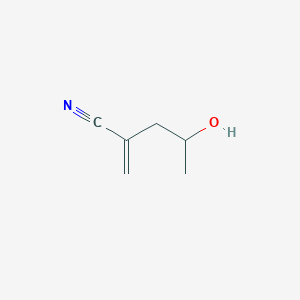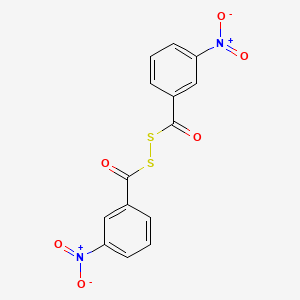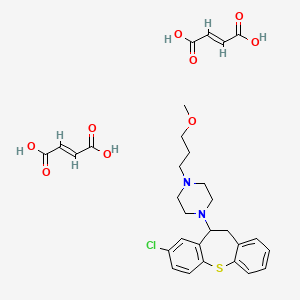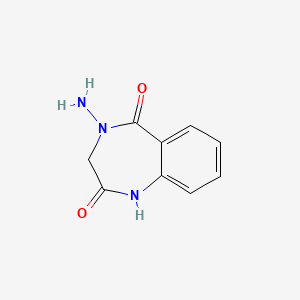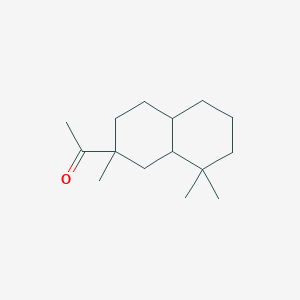![molecular formula C18H34O4 B14342777 2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) CAS No. 101417-05-4](/img/structure/B14342777.png)
2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) is a chemical compound that belongs to the class of epoxides. Epoxides are characterized by the presence of an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This compound is known for its reactivity and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of dodecanediol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the epoxide ring.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the epoxide ring under acidic or basic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: The compound is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
作用機序
The mechanism of action of 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many of its applications, such as in the formation of cross-linked polymers in epoxy resins.
類似化合物との比較
Similar Compounds
- 1,4-Butanediol diglycidyl ether
- 1,4-Bis(2,3-epoxypropoxy)butane
- Tetramethylene glycol diglycidyl ether
Uniqueness
Compared to similar compounds, 2,2’-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane) has a longer aliphatic chain, which can impart different physical and chemical properties. This can affect its solubility, reactivity, and the properties of the materials it is used to produce.
特性
CAS番号 |
101417-05-4 |
|---|---|
分子式 |
C18H34O4 |
分子量 |
314.5 g/mol |
IUPAC名 |
2-[1-(oxiran-2-ylmethoxy)dodecan-2-yloxymethyl]oxirane |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-9-10-16(20-14-18-15-22-18)11-19-12-17-13-21-17/h16-18H,2-15H2,1H3 |
InChIキー |
DLRRJYFPYUQCDT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(COCC1CO1)OCC2CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


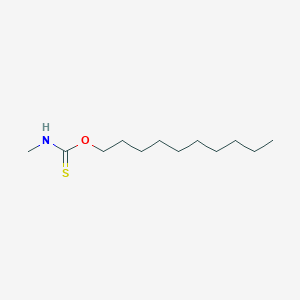
![Propan-2-yl 2-({ethoxy[(2-methylbutan-2-yl)amino]phosphoryl}oxy)benzoate](/img/structure/B14342706.png)
